REACTION_CXSMILES
|
C([O:4][C:5]1[C:13]([O:14][CH3:15])=[CH:12][C:8]([C:9]([OH:11])=O)=[C:7]([Cl:16])[CH:6]=1)(=O)C.C(N(CC)CC)C.C(OC(Cl)=O)C.[CH:30]1([NH2:33])[CH2:32][CH2:31]1>ClCCl>[Cl:16][C:7]1[C:8]([C:9]([NH:33][CH:30]2[CH2:32][CH2:31]2)=[O:11])=[CH:12][C:13]([O:14][CH3:15])=[C:5]([OH:4])[CH:6]=1
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Name
|
|
Quantity
|
8.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC1=CC(=C(C(=O)O)C=C1OC)Cl
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Name
|
|
Quantity
|
8.9 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
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Control Type
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AMBIENT
|
Type
|
CUSTOM
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Details
|
After stirring overnight at room temperature the organic phase
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
stayed below 5° C
|
Type
|
WASH
|
Details
|
was washed with water (2×200 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
Drying over magnesium sulfate
|
Type
|
ADDITION
|
Details
|
Petrol ether was added
|
Type
|
FILTRATION
|
Details
|
the product was filtered off
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C(=CC(=C(C1)O)OC)C(=O)NC1CC1
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |